

Introduction: The Significance of a Versatile Indole Scaffold

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Compound of Interest

Compound Name: **1-Ethyl-1H-indole-3-carbaldehyde**

Cat. No.: **B1330732**

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1-Ethyl-1H-indole-3-carbaldehyde is a derivative of indole, a ubiquitous heterocyclic scaffold found in a vast array of natural products, pharmaceuticals, and functional materials.[1][2] The strategic placement of an aldehyde group at the electron-rich C-3 position, combined with the N-1 ethyl substitution, renders this molecule a highly versatile and valuable building block in synthetic organic chemistry.[3] The ethyl group enhances lipophilicity compared to its parent indole-3-carbaldehyde, which can be crucial in modulating the pharmacokinetic properties of downstream drug candidates.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of **1-Ethyl-1H-indole-3-carbaldehyde**, moving beyond simple facts to explain the causality behind its synthesis and the strategic utility of its chemical behavior. We will explore its preparation, spectral identity, key reactions, and its role as a precursor to a wide range of biologically active compounds.[2][3]

Physicochemical and Spectral Profile

A precise understanding of a compound's physical and spectral properties is the foundation of all subsequent experimental work. These identifiers are critical for reaction monitoring, quality control, and structural confirmation.

Table 1: Physicochemical Properties of **1-Ethyl-1H-indole-3-carbaldehyde**

Property	Value	Source
IUPAC Name	1-ethylindole-3-carbaldehyde	PubChem[4]
Molecular Formula	C ₁₁ H ₁₁ NO	PubChem[4]
Molecular Weight	173.21 g/mol	PubChem[4]
CAS Number	58494-59-0	PubChem[4]
Appearance	Typically a solid	N/A
Storage	Room temperature	MySkinRecipes[5]

Table 2: Spectroscopic Data for **1-Ethyl-1H-indole-3-carbaldehyde**

Spectrum Type	Chemical Shifts (δ) / m/z	Source
¹ H NMR (400 MHz, CDCl ₃)	10.01 (s, 1H), 8.31 (d, J = 8.2 Hz, 1H), 7.75 (s, 1H), 7.38 (t, J = 7.5 Hz, 1H), 7.36–7.33 (m, 1H), 7.31 (d, J = 7.1 Hz, 1H), 4.24 (q, J = 7.3 Hz, 2H), 1.56 (t, J = 7.3 Hz, 3H)	Supporting information[6]
¹³ C NMR (101 MHz, CDCl ₃)	184.47, 137.55, 137.02, 125.50, 122.89, 122.13, 118.14, 109.98, 41.89, 15.05	Supporting information[6]
ESI-MS	[M+H] ⁺ 174	Supporting information[6]

The ¹H NMR spectrum is characteristic: the aldehyde proton appears as a sharp singlet downfield at ~10 ppm, while the ethyl group is clearly identified by the quartet at ~4.2 ppm and the triplet at ~1.6 ppm. These spectral fingerprints serve as a self-validating system for confirming the successful synthesis and purity of the compound.

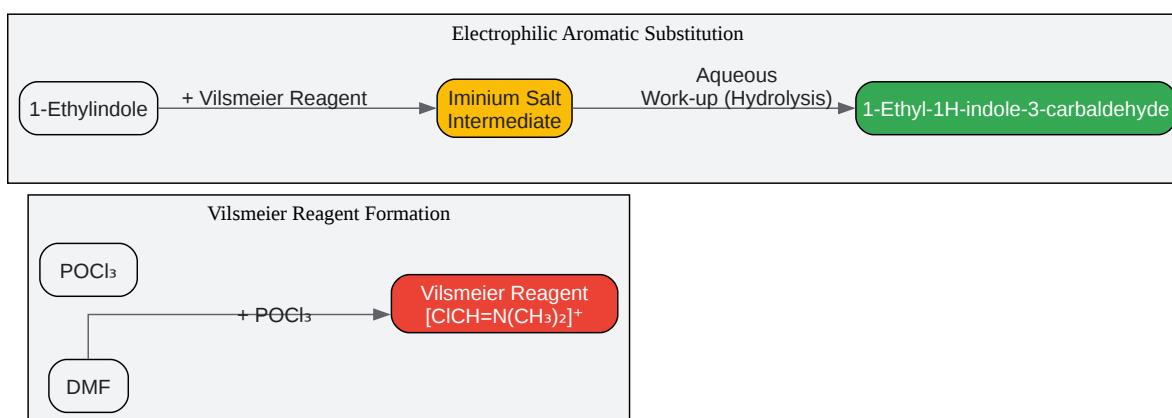
Synthesis: Accessing the Core Scaffold

The preparation of indole-3-carbaldehydes is dominated by the Vilsmeier-Haack reaction, a robust and widely adopted method for formylating electron-rich aromatic compounds.[7][8] This

reaction's reliability and high yield make it the workhorse method for accessing this class of compounds.

Method 1: The Vilsmeier-Haack Reaction (Classic Approach)

The reaction proceeds by generating a Vilsmeier reagent, an electrophilic chloroiminium ion, *in situ* from a formamide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).^{[7][8]} This reagent then attacks the electron-rich C-3 position of the indole ring. For our target molecule, the starting material is 1-ethylindole.



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Fig. 1: Vilsmeier-Haack Synthesis Workflow.

Experimental Protocol (Adapted from General Procedures)

- Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), cool anhydrous N,N-dimethylformamide (DMF) to 0°C.

- Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl_3) dropwise to the cooled DMF with vigorous stirring. A key consideration here is temperature control; an exothermic reaction occurs, and maintaining a low temperature (0-10°C) is crucial to prevent side reactions.^[7] The mixture is typically stirred for 30-60 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.
- Electrophilic Attack: Prepare a solution of 1-ethylindole in anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent, again maintaining the temperature below 10°C.^[7]
- Reaction Completion: After the addition, allow the mixture to warm to room temperature and then heat to approximately 35-40°C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The solution typically transforms into a thick, colored paste.^[7]
- Work-up and Isolation: Cool the reaction mixture in an ice bath. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the mixture is alkaline. This hydrolyzes the intermediate iminium salt to the final aldehyde and neutralizes the acidic byproducts. The product often precipitates as a solid, which can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.^{[9][10]}

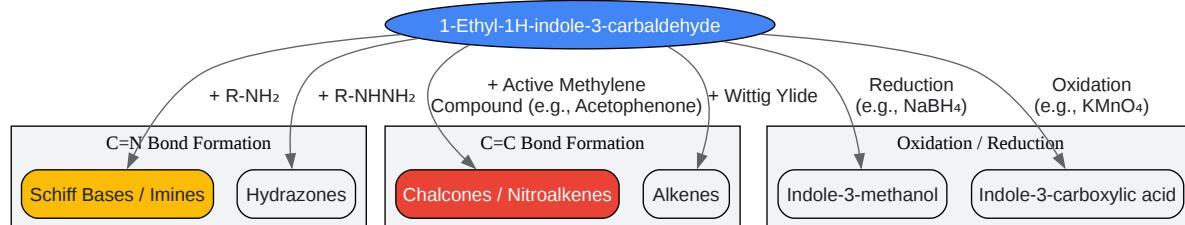
Method 2: Modern Catalytic Approaches

While the Vilsmeier-Haack reaction is effective, it uses stoichiometric amounts of hazardous reagents like POCl_3 . Modern synthetic chemistry seeks milder, more atom-economical methods. One such approach involves the copper- or cobalt-catalyzed C(sp³)-H oxidation of N,N-dimethylaminoethanol, which can serve as a formylating agent for indoles. Another innovative method is a catalytic version of the Vilsmeier-Haack reaction that utilizes a P(III)/P(V)=O cycle, avoiding the stoichiometric use of POCl_3 .^[11] These methods, while less common in bulk production, represent the cutting edge of synthetic efficiency and are highly valuable in academic and discovery settings.

Chemical Reactivity and Synthetic Utility

The synthetic value of **1-Ethyl-1H-indole-3-carbaldehyde** lies in the reactivity of its aldehyde functional group. This group is an electrophilic handle that readily participates in a variety of

carbon-carbon and carbon-nitrogen bond-forming reactions, making it a cornerstone for building molecular complexity.[12] The N-1 ethyl group is chemically robust and does not typically interfere with these transformations.



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Fig. 2: Key Reaction Pathways of **1-Ethyl-1H-indole-3-carbaldehyde**.

- Schiff Base Formation: Condensation with primary amines or hydrazines is one of the most fundamental reactions of this aldehyde. This reaction forms imines (Schiff bases) or hydrazones, which are themselves important intermediates or final products, particularly as ligands or in the synthesis of heterocyclic systems.[13]
- Knoevenagel and Aldol Condensations: Reaction with active methylene compounds (e.g., malonates, nitromethane, or ketones) under basic conditions leads to the formation of new carbon-carbon double bonds.[2][14] For example, reaction with acetophenones yields indole-based chalcones, a class of compounds with significant biological activity. The Henry reaction with nitromethane produces 3-(2-nitrovinyl)indoles, which are versatile precursors for tryptamine synthesis.[14]
- Reduction and Oxidation: The aldehyde can be easily reduced to the corresponding alcohol (1-ethyl-1H-indol-3-yl)methanol using mild reducing agents like sodium borohydride. Conversely, it can be oxidized to 1-ethyl-1H-indole-3-carboxylic acid with stronger oxidizing agents.

This diverse reactivity profile allows chemists to use **1-Ethyl-1H-indole-3-carbaldehyde** as a launchpad for creating extensive libraries of more complex indole derivatives for screening in drug discovery programs.[3]

Applications in Drug Discovery and Materials Science

The indole nucleus is a privileged scaffold in medicinal chemistry, and derivatives of **1-Ethyl-1H-indole-3-carbaldehyde** are no exception. They serve as key intermediates in the synthesis of compounds with a broad range of therapeutic potential.[1][3]

- **Anticancer and Anti-inflammatory Agents:** Many indole derivatives exhibit potent anticancer and anti-inflammatory properties.[3][15] The aldehyde serves as a starting point for synthesizing more complex molecules, such as indole-thiosemicarbazones and sulfonohydrazides, which have been evaluated for their cytotoxic effects on various cancer cell lines.[15]
- **Antimicrobial and Antioxidant Compounds:** The scaffold has been elaborated into molecules with significant antimicrobial and antioxidant activities.[9][13] For instance, Schiff bases derived from indole-3-carbaldehydes have shown promising results as antibacterial and antifungal agents.[1]
- **Fluorescent Probes and Dyes:** The conjugated π -system of the indole ring makes this compound and its derivatives useful in the development of fluorescent dyes and optoelectronic materials.[3][5]

Table 3: Biological Activity of Selected Indole-3-Carbaldehyde Derivatives

Compound Type / Derivative	Target / Cell Line	Activity Metric (IC ₅₀ / MIC)	Reference
Sulfonohydrazide derivative	MCF-7 (Breast Cancer)	IC ₅₀ : 13.2 μM	BenchChem[15]
Sulfonohydrazide derivative	MDA-MB-468 (Breast Cancer)	IC ₅₀ : 8.2 μM	BenchChem[15]
Thiosemicarbazone derivative	A549 (Lung Cancer)	IC ₅₀ : 11.5 μM	BenchChem[15]
Thiosemicarbazone derivative	HepG-2 (Liver Cancer)	IC ₅₀ : 35.3 μM	BenchChem[15]
Various Thiosemicarbazones	ABTS Radical Scavenging	Potent Antioxidant Activity	Afyon Kocatepe Üniversitesi[13]

Note: The derivatives in Table 3 are based on the broader indole-3-carbaldehyde scaffold and illustrate the potential of molecules derived from the 1-ethyl variant.

Conclusion and Future Outlook

1-Ethyl-1H-indole-3-carbaldehyde is more than just a chemical intermediate; it is a strategic platform for innovation in medicinal chemistry and materials science. Its straightforward synthesis via the time-tested Vilsmeier-Haack reaction, coupled with the versatile reactivity of its aldehyde group, ensures its continued relevance. Future research will likely focus on developing even more efficient and sustainable catalytic methods for its synthesis and expanding the diversity of biologically active molecules derived from it. As our understanding of disease pathways grows, this adaptable scaffold will undoubtedly be at the forefront of designing next-generation therapeutics and functional materials.

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